
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound with a structure that includes both a piperidine ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate typically involves a multi-step process:
Formation of Benzofuran Core: The initial step usually involves the formation of the benzofuran core via a cyclization reaction. This might be achieved through the condensation of suitable phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is then introduced through a nucleophilic substitution or a similar reaction involving suitable intermediates such as haloalkanes or alkenes.
Esterification and Final Coupling: The final step involves the esterification of the carboxylic acid group and coupling with the benzofuran-piperidine intermediate under controlled conditions to ensure the desired (Z)-configuration.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for large-scale production. Key considerations include the availability and cost of starting materials, reaction efficiency, and environmental impact. Industrial methods might employ catalytic processes and green chemistry principles to enhance yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, replacing functional groups or atoms within the ring.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or amines can be employed.
Major Products Formed
Oxidation: Products include ketones and aldehydes.
Reduction: Alcohol derivatives are common products.
Substitution: Products vary widely depending on the substituents involved.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular structures and heterocyclic compounds.
Biology
In biological research, it is investigated for its potential bioactivity, including interactions with proteins and enzymes.
Medicine
Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, targeting specific biological pathways or disease mechanisms.
Industry
In industrial applications, the compound may serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety is known for its ability to intercalate with DNA, while the piperidine ring can modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-oxo-6H-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate
Methyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate
Highlighting Uniqueness
Compared to similar compounds, (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate stands out due to its unique combination of a benzofuran ring and a piperidine ring, offering distinct physicochemical properties and potential bioactivities. Its specific (Z)-configuration may also confer unique interactions and stability in biological systems.
How does that strike you? A pretty fascinating compound, right?
Properties
IUPAC Name |
ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-17(21)11-4-3-7-18(9-11)10-15-16(20)13-6-5-12(19)8-14(13)23-15/h5-6,8,10-11,19H,2-4,7,9H2,1H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYNLGHFMMQRHL-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
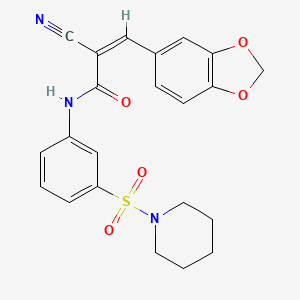
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)
![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
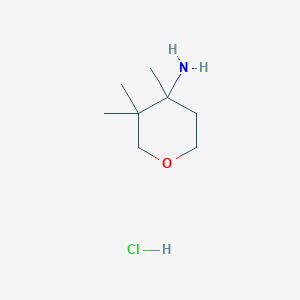
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)
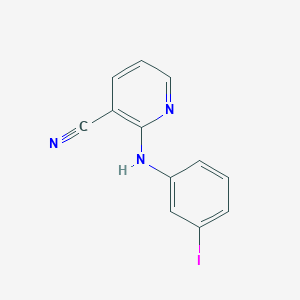
![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
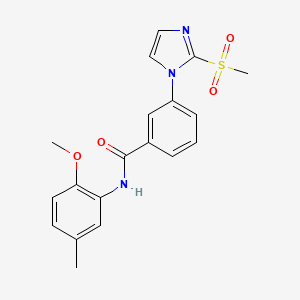
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)
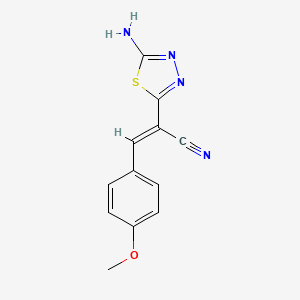

![2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2364014.png)

